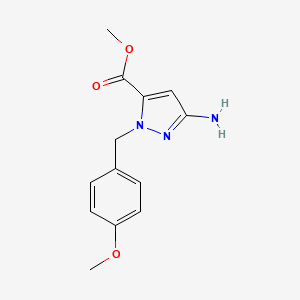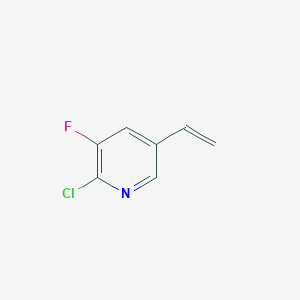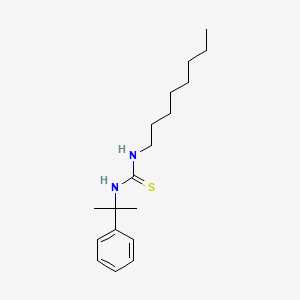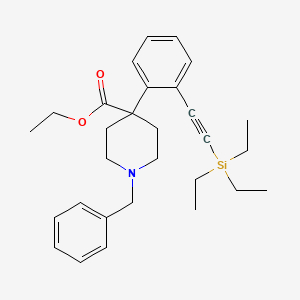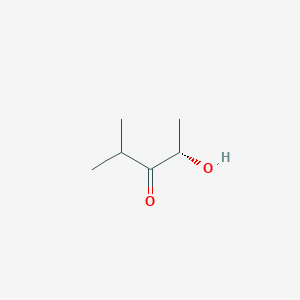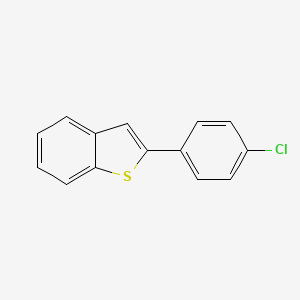![molecular formula C12H15BrO4 B8598136 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone](/img/structure/B8598136.png)
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone
描述
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone is an organic compound with the molecular formula C11H15BrO4 It is a brominated derivative of ethanone, featuring a phenyl ring substituted with methoxy and methoxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dimethoxy-4-(methoxymethyl)acetophenone using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
科学研究应用
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
作用机制
The mechanism of action of 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy and methoxymethyl groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
2-Bromo-1-[4-(methoxymethyl)phenyl]ethanone: Similar structure but lacks the dimethoxy groups.
2-Bromo-2’,5’-dimethoxyacetophenone: Similar brominated acetophenone with different substitution pattern.
4-Bromo-2,6-dimethoxybenzaldehyde: Similar aromatic structure with bromine and methoxy groups but different functional group (aldehyde).
Uniqueness
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methoxymethyl groups, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.
属性
分子式 |
C12H15BrO4 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC 名称 |
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C12H15BrO4/c1-15-7-8-4-10(16-2)12(9(14)6-13)11(5-8)17-3/h4-5H,6-7H2,1-3H3 |
InChI 键 |
ZOBZGKPFRXSGOQ-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=C(C(=C1)OC)C(=O)CBr)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

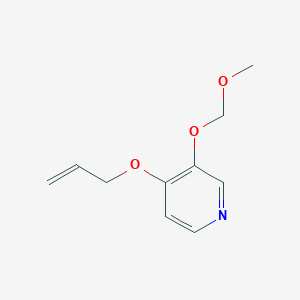
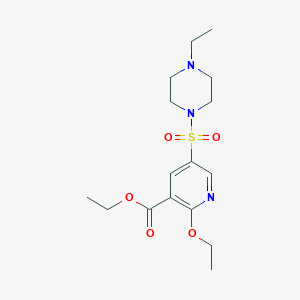
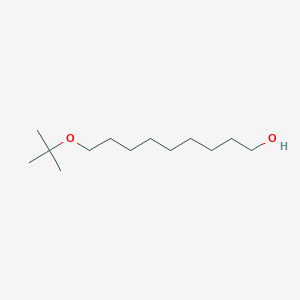
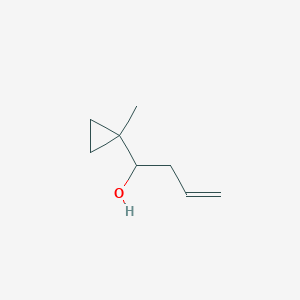
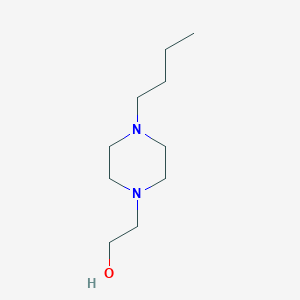
![1,3-Propanedione, 1-[2-chloro-4-(methylsulfonyl)phenyl]-3-cyclopropyl-](/img/structure/B8598097.png)
![2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B8598103.png)
